Formycin A is a naturally occurring nucleoside antibiotic, primarily known for its antiviral properties. It was first isolated from the fermentation broth of Streptomyces griseus and has shown efficacy against various viruses, including influenza and poliovirus. The compound is classified as a purine nucleoside, structurally related to adenosine, and exhibits significant biological activity due to its ability to interfere with nucleic acid synthesis.
Formycin A belongs to the class of nucleoside antibiotics. It is categorized under purine derivatives, which are crucial components of nucleic acids and play essential roles in cellular metabolism.
The synthesis of formycin A can be achieved through both natural extraction and synthetic routes. The natural method involves fermentation processes using specific strains of Streptomyces. On the other hand, chemical synthesis has been explored extensively.
Formycin A is characterized by its purine base (hypoxanthine) linked to a ribose sugar. The molecular formula is CHNO, with a molecular weight of approximately 252.23 g/mol.
Formycin A undergoes various chemical reactions that modify its structure and enhance its pharmacological properties. Key reactions include:
Formycin A exerts its antiviral effects primarily by acting as an analog of adenosine, disrupting nucleic acid synthesis in viral pathogens. It competes with adenosine for incorporation into viral RNA, leading to premature termination of viral replication.
Studies have shown that formycin A exhibits significant stability under physiological conditions, making it suitable for therapeutic applications .
Formycin A has several applications in scientific research and medicine:
Formycin A (C₁₀H₁₃N₅O₄; MW 267.24 g/mol) is a C-nucleoside antibiotic featuring a pyrazolo[4,3-d]pyrimidine base linked to β-D-ribofuranose via a stable C–C glycosidic bond (specifically, C3 of the heterocycle to C1' of the ribose) [3] [5]. This contrasts with adenosine’s N9–C1' N-glycosidic linkage, imparting unique biochemical stability and conformational dynamics. The absolute configuration is (2S,3R,4S,5R), confirmed by X-ray crystallography and synthetic comparison [5]. Key structural distinctions from adenosine include:
Table 1: Structural Comparison of Formycin A and Adenosine
Feature | Formycin A | Adenosine |
---|---|---|
Glycosidic Bond | C3–C1' (C–C bond) | N9–C1' (C–N bond) |
Heterocycle | Pyrazolo[4,3-d]pyrimidine | Purine |
N–N Bond | Present (N1–N2) | Absent |
Tautomeric Preference | N1H (lactam) | Amino (N6H₂) |
Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₄ |
The pyrazolo[4,3-d]pyrimidine ring exhibits dynamic tautomerism, influencing its biological activity. Carbon-13 NMR studies reveal two dominant tautomers in aqueous solution [1] [3]:
Table 2: Key NMR Parameters for Formycin A Tautomers
Nucleus | Chemical Shift (δ, ppm) | Tautomer | Assignment |
---|---|---|---|
¹³C (C6) | 155.2 | Major (N1H) | Quaternary carbon (C6) |
¹³C (C7a) | 148.9 | Major (N1H) | Bridgehead carbon (C7a) |
¹H (H8) | 8.25 | Major (N1H) | H8 of pyrazolopyrimidine |
¹H (H8) | 8.05 | Minor (N2H) | H8 of pyrazolopyrimidine |
X-ray diffraction of formycin monohydrates reveals unique conformational features [3]:
Formycin A exhibits amphoteric behavior due to ionizable groups [5] [6]:
Table 3: Physicochemical Properties of Formycin A
Property | Value | Conditions |
---|---|---|
Molecular Weight | 267.24 g/mol | - |
Log P (Predicted) | −2.3 | admetSAR [6] |
Water Solubility | >10 mg/mL | 25°C [6] |
pKₐ (N1 Protonation) | 3.1 ± 0.2 | Titration (H₂O) [6] |
pKₐ (C7–NH₂ Deprotonation) | 8.9 ± 0.2 | Titration (H₂O) [6] |
UV λₘₐₓ | 295 nm | pH 7.0 [3] |
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